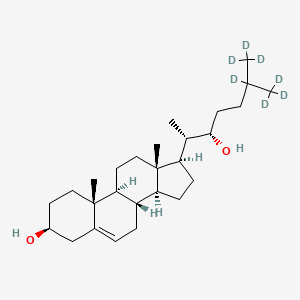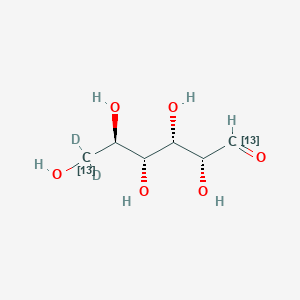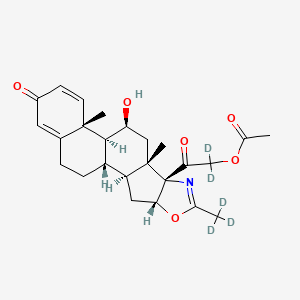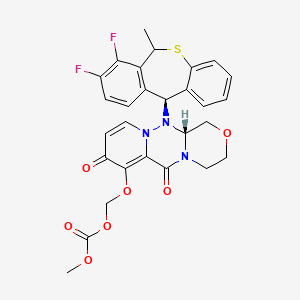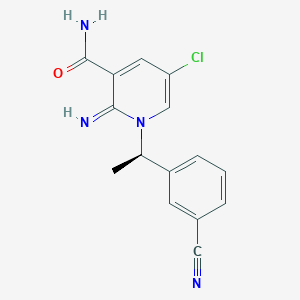
ADRA1D receptor antagonist 1 free base
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADRA1D receptor antagonist 1 (free base) is a potent and selective antagonist of the human alpha-1D adrenoceptor. This compound is orally active and has a high affinity for the alpha-1D adrenoceptor, with a dissociation constant (K_i) of 1.6 nanomolar. It is primarily used in scientific research to study overactive bladder disorders, such as urinary urgency, frequency, and incontinence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ADRA1D receptor antagonist 1 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques. Common reagents used in the synthesis include various chlorinated compounds, imines, and carboxamides .
Industrial Production Methods: Industrial production of ADRA1D receptor antagonist 1 (free base) is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: ADRA1D receptor antagonist 1 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
ADRA1D receptor antagonist 1 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of alpha-1D adrenoceptor antagonists.
Biology: Investigated for its effects on bladder function and its potential therapeutic applications in treating overactive bladder disorders.
Medicine: Explored for its potential use in developing new treatments for urinary incontinence and other bladder-related conditions.
Industry: Utilized in the development of new pharmaceuticals targeting the alpha-1D adrenoceptor
Mecanismo De Acción
ADRA1D receptor antagonist 1 (free base) exerts its effects by selectively binding to and inhibiting the alpha-1D adrenoceptor. This receptor is involved in regulating bladder contraction and other physiological processes. By blocking this receptor, the compound reduces bladder contractions and alleviates symptoms of overactive bladder disorders. The molecular targets and pathways involved include the alpha-1D adrenoceptor and associated signaling pathways .
Comparación Con Compuestos Similares
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension and urinary retention.
Tamsulosin: Selective for alpha-1A and alpha-1D adrenoceptors, used to treat benign prostatic hyperplasia.
Alfuzosin: Non-selective alpha-1 adrenoceptor antagonist used for similar indications as tamsulosin
Uniqueness: ADRA1D receptor antagonist 1 (free base) is unique due to its high selectivity and potency for the alpha-1D adrenoceptor. This selectivity allows for targeted therapeutic effects with potentially fewer side effects compared to less selective compounds .
Propiedades
Fórmula molecular |
C15H13ClN4O |
|---|---|
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide |
InChI |
InChI=1S/C15H13ClN4O/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21/h2-6,8-9,18H,1H3,(H2,19,21)/t9-/m1/s1 |
Clave InChI |
CDJPHTNUARAVMH-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl |
SMILES canónico |
CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



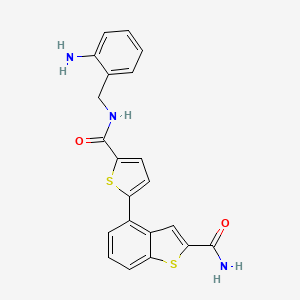
![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
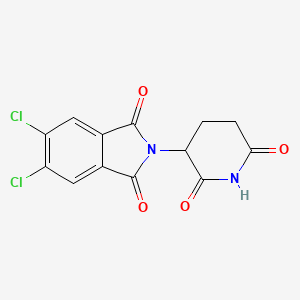
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)

![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
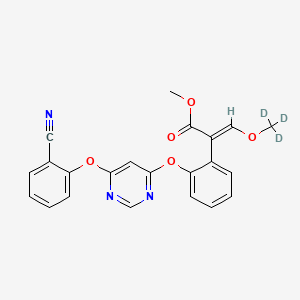
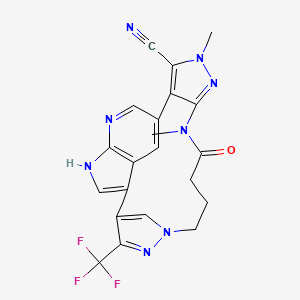
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
